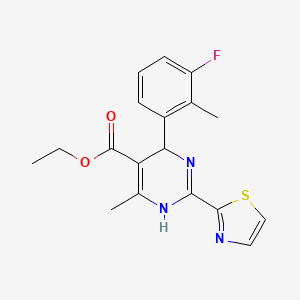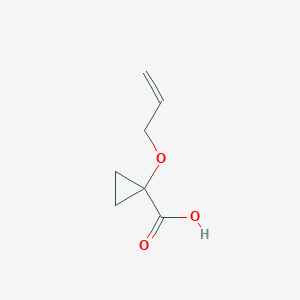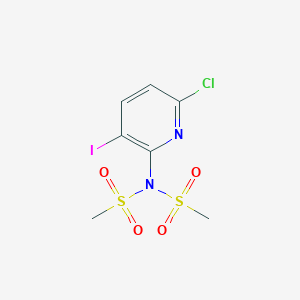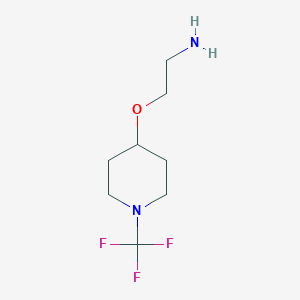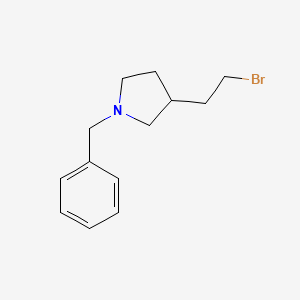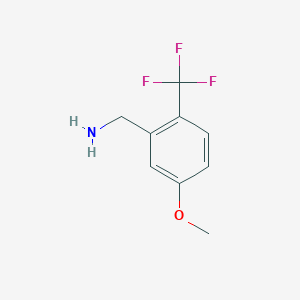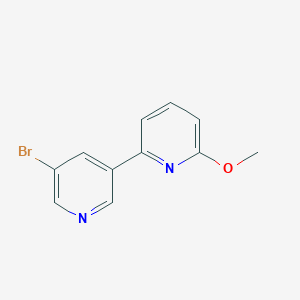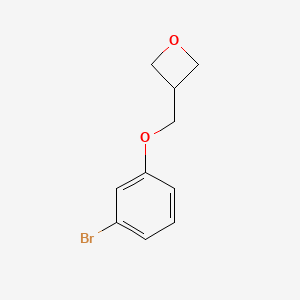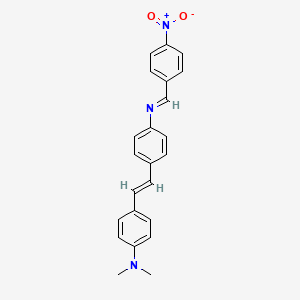
N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a nitrobenzylidene group and a styryl group attached to the aniline core. It is known for its vibrant color and is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline typically involves a multi-step process. One common method includes the condensation reaction between N,N-dimethylaniline and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different chemical processes.
科学研究应用
N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound can also act as a ligand, binding to specific receptors and modulating their activity. The pathways involved in its mechanism of action include redox reactions and receptor-ligand interactions.
相似化合物的比较
Similar Compounds
N,N-Dimethylaniline: A simpler derivative with similar chemical properties but lacks the nitrobenzylidene and styryl groups.
4-Nitroaniline: Contains the nitro group but does not have the dimethylamino and styryl groups.
N,N-Dimethyl-4-nitroaniline: Similar structure but lacks the styryl group.
Uniqueness
N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline is unique due to the presence of both the nitrobenzylidene and styryl groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it suitable for a wide range of applications in scientific research and industry.
属性
分子式 |
C23H21N3O2 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(E)-2-[4-[(4-nitrophenyl)methylideneamino]phenyl]ethenyl]aniline |
InChI |
InChI=1S/C23H21N3O2/c1-25(2)22-13-7-19(8-14-22)4-3-18-5-11-21(12-6-18)24-17-20-9-15-23(16-10-20)26(27)28/h3-17H,1-2H3/b4-3+,24-17? |
InChI 键 |
IKWVEIHOSZZFOX-AMUBPTKPSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



